

Application Note: 3-(1-Hydroxypropyl)phenol in Agrochemical Development

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Compound of Interest

Compound Name: 3-(1-Hydroxypropyl)phenol

CAS No.: 55789-02-1

Cat. No.: B2574496

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(1-Hydroxypropyl)phenol (CAS: 69393-54-4 / Stereoisomers) represents a critical metabolic intermediate and synthetic scaffold in the development of phenyl methylcarbamate insecticides (e.g., Metolcarb, Fenobucarb analogs).

In the context of agrochemical R&D, this molecule serves two distinct, high-value functions:

- **Metabolic Biomarker:** It is the primary hydrolysis product of side-chain oxidized carbamates. [1] Its presence in soil or plant tissue confirms the degradation pathway of parent insecticides, specifically those with meta-alkyl substitutions designed to fit the acetylcholinesterase (AChE) active site.
- **Chiral Scaffold:** The 1-hydroxypropyl moiety introduces a chiral center ([1] This allows medicinal chemists to synthesize enantiopure carbamates to probe stereoselective binding affinity to insect AChE versus mammalian AChE, improving selectivity profiles.[1]

This guide provides the definitive protocols for synthesizing this marker from stable precursors and detecting it at trace levels using LC-MS/MS.

Chemical Properties Table

Property	Value	Relevance
Molecular Formula		Precursor/Metabolite tracking
Molecular Weight	152.19 g/mol	Mass Spectrometry Target (M-H) ⁻ : 151.18
pKa (Phenolic)	~9.9 - 10.2	Ionizes in Negative ESI mode
Solubility	Alcohols, Ethyl Acetate, Water (Moderate)	Compatible with QuEChERS extraction
Key Moiety	meta-substituted Phenol	Critical for AChE binding geometry

Protocol A: Synthetic Generation of 3-(1-Hydroxypropyl)phenol

Objective: Produce high-purity (>98%) analytical standard from 3'-hydroxypropiophenone for use in metabolic studies or further derivatization.

Rationale

Commercial availability of this specific metabolite is often limited or costly.[1] In-house synthesis via ketone reduction is the most robust method, ensuring access to the racemic mixture which is necessary for developing chiral separation methods later.

Reagents & Equipment

- Precursor: 3'-Hydroxypropiophenone (CAS: 13103-80-5).[1][2]
- Reducing Agent: Sodium Borohydride () .[1]
- Solvent: Methanol (anhydrous).[1]
- Quench: 1N Hydrochloric Acid (HCl).[1]

- Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, ice bath.

Step-by-Step Methodology

- Dissolution:
 - Dissolve 1.50 g (10 mmol) of 3'-hydroxypropiophenone in 20 mL of methanol in a 50 mL round-bottom flask.
 - Checkpoint: Ensure complete dissolution; the solution should be clear light yellow.^[1]
- Reduction (Critical Step):
 - Cool the solution to 0°C using an ice bath.
 - Slowly add 0.38 g (10 mmol) of

in small portions over 15 minutes.
 - Mechanism:^{[3][1][4][5]} The hydride attacks the carbonyl carbon.^[1] Rapid addition causes exotherm and potential side reactions.^[1]
 - Allow the reaction to warm to room temperature and stir for 2 hours.
- Monitoring:
 - Perform TLC (Hexane:Ethyl Acetate 1:1).^[1] The ketone spot () should disappear, replaced by the more polar alcohol spot ().
- Workup:
 - Quench reaction with 10 mL of water.
 - Neutralize carefully with 1N HCl until pH

6-7.^[1]

- Extract 3x with 20 mL Ethyl Acetate.[1]
- Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
- Purification:
 - Recrystallize from minimal hot toluene or purify via flash column chromatography (Silica gel, 30% EtOAc in Hexane) if necessary.[1]

Synthetic Workflow Visualization



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Caption: Synthetic pathway converting the ketone precursor to the target phenolic metabolite.

Protocol B: Residue Analysis via LC-MS/MS

Objective: Quantify **3-(1-Hydroxypropyl)phenol** residues in crop matrices (e.g., rice straw, fruit) to validate safety intervals (PHI).

Rationale

Phenolic metabolites are often conjugated (glycosylated) in plants.[1] This protocol includes an acid hydrolysis step to release the free phenol before quantification, ensuring total residue measurement.[1]

Instrumental Parameters

- System: UHPLC coupled to Triple Quadrupole MS.[1]
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
- Mobile Phase:

- A: 0.1% Formic Acid in Water.[1]
- B: Acetonitrile.[1][5]
- Ionization: ESI Negative Mode (Phenols lose easily).[1]

Extraction Procedure (QuEChERS Modified)

- Homogenization: Weigh 10 g of crop sample into a 50 mL centrifuge tube.
- Hydrolysis (Critical for Conjugates):
 - Add 10 mL of 1N HCl.[1]
 - Incubate at 80°C for 1 hour.
 - Why: Cleaves glucose-phenol ether bonds formed by plant detoxification systems.[1]
- Extraction:
 - Add 10 mL Acetonitrile.[1]
 - Add QuEChERS salt kit (4g , 1g).[1]
 - Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
- Cleanup (dSPE):
 - Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.[1]
 - Note: PSA removes organic acids/sugars; C18 removes lipids.[1]
- Analysis: Inject 2 µL into LC-MS/MS.

MRM Transition Table (Representative)

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy (V)
3-(1-Hydroxypropyl)phenol	151.1 (M-H) ⁻	107.1	93.1	20 - 25
Internal Standard (d4-Phenol)	97.1	79.1	-	18

Note: Product ion 107.1 corresponds to the loss of the propyl chain (), a characteristic fragmentation of this alkyl phenol.

Metabolic Pathway & Mechanism of Action[1]

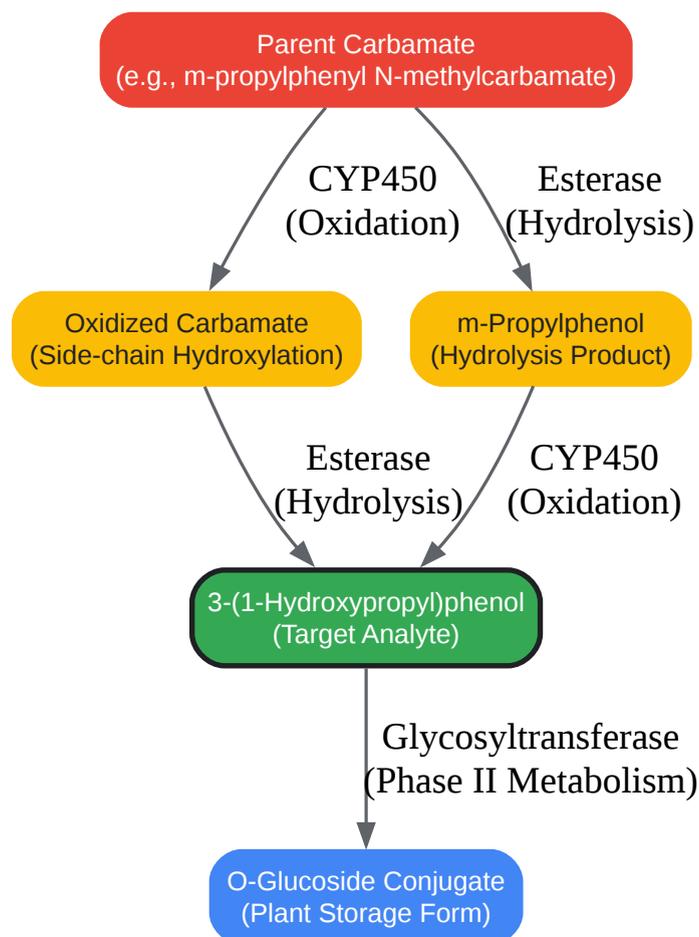
Understanding why this molecule appears is crucial for regulatory submissions.[1] Carbamate insecticides (like Metolcarb) are metabolized by Cytochrome P450 enzymes.[1] The alkyl side chain on the phenyl ring is a primary site for oxidation.[1]

Metabolic Logic

- Parent Compound: Non-polar, penetrates insect cuticle.[1]
- Bioactivation/Degradation:
 - Route A (Hydrolysis): Direct cleavage of the carbamate ester by esterases
Phenol + Methylamine +
.[1]
 - Route B (Oxidation): Hydroxylation of the benzylic carbon (propyl chain)
Increased polarity
Excretion.[1]

- **3-(1-Hydroxypropyl)phenol** is the convergence point of both pathways (if oxidation happens after hydrolysis, or hydrolysis happens after oxidation).[1]

Pathway Visualization



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Caption: Metabolic convergence showing how the target phenol forms via oxidation and hydrolysis.

References

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Disclaimer: This Application Note is for research and development purposes only. All synthesis and handling of carbamate precursors and phenolic intermediates must be conducted under strict safety protocols (GLP/GMP) due to potential toxicity.

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